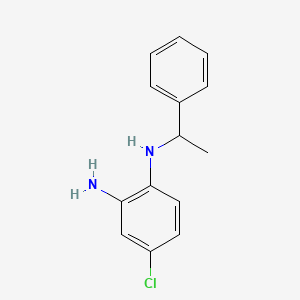

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine

Description

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine is a secondary amine featuring a 2-amino-4-chlorophenyl group and a 1-phenylethyl substituent. Its molecular formula is C₁₄H₁₄ClN₂, with a molecular weight of 245.45 g/mol. This compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F315276), indicating its availability for research applications .

Properties

IUPAC Name |

4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIFYGBTRHDLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387832 | |

| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345991-79-9 | |

| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine, with the molecular formula C14H15ClN2 and a molecular weight of 246.73 g/mol, is an organic compound characterized by the presence of an amino group and a chloro group attached to a phenyl ring. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Antimicrobial Properties

Research has indicated that (2-Amino-4-chlorophenyl)(1-phenylethyl)amine exhibits notable antimicrobial activity against various bacterial strains. In a study investigating related compounds, derivatives showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's structural similarities to other bioactive molecules suggest potential anticancer properties. Compounds with similar amino and chloro substitutions have been reported to exhibit significant cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be influenced by modifications to its structure. For instance, variations in the substituents on the phenyl rings can significantly alter its pharmacological profile. A comparative analysis with similar compounds reveals that:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Amino-4-methylphenyl)-2-methylaminopropane | Structure | Contains a methyl group instead of chlorine; studied for different biological activities. |

| 1-(2-Amino-5-chlorophenyl)-2-(phenylethyl)amine | Structure | Similar structure but with chlorine at the 5-position; may exhibit different reactivity patterns. |

| 1-(2-Aminophenyl)-N,N-dimethylmethanamine | Structure | Features dimethyl substitution; used in various synthetic applications. |

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine demonstrated significant antimicrobial activity. The derivatives were tested against multiple bacterial strains, showing varying degrees of effectiveness. The study concluded that the presence of the chloro group enhances the antimicrobial potency compared to non-chloro substituted analogs .

Case Study 2: Anticancer Activity

In another investigation focusing on similar compounds, it was found that certain derivatives exhibited selective cytotoxicity against T-lymphoblastic cell lines while sparing non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds with structural similarities to (2-Amino-4-chlorophenyl)(1-phenylethyl)amine exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The presence of an amino group and a chlorophenyl moiety enhances its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .

1.2 Neurological Applications

The compound has also been studied for its effects on neurological disorders. Preliminary findings suggest that it may act as a modulator of neurotransmitter systems, potentially providing benefits in conditions such as depression or anxiety. The phenylethylamine structure is known for its psychoactive properties, which could be leveraged for developing new antidepressant or anxiolytic medications .

Toxicology Studies

2.1 Carcinogenic Potential

Toxicological assessments have highlighted the compound's potential carcinogenic effects. A significant study involving Fischer 344 rats demonstrated that long-term exposure to 2-amino-4-chlorophenol (a related compound) resulted in increased incidences of squamous cell papillomas and carcinomas in the forestomach. This indicates a need for caution when considering the use of such compounds in pharmaceuticals or consumer products .

2.2 Mechanisms of Toxicity

The mechanisms through which (2-Amino-4-chlorophenyl)(1-phenylethyl)amine exerts its toxic effects are under investigation. It is hypothesized that metabolic activation leads to the formation of reactive intermediates that can cause DNA damage, thereby increasing the risk of cancer development . Understanding these mechanisms is critical for risk assessment and regulatory decisions.

Organic Synthesis

3.1 Synthesis of Derivatives

The compound serves as a versatile intermediate in organic synthesis, allowing for the generation of various derivatives with modified pharmacological properties. Researchers have utilized it as a building block to create new chemical entities that may possess enhanced efficacy or reduced toxicity compared to existing drugs .

3.2 Development of New Therapeutics

Through combinatorial chemistry approaches, (2-Amino-4-chlorophenyl)(1-phenylethyl)amine has been employed to develop novel therapeutic agents targeting specific diseases, particularly those involving pain pathways and inflammatory responses . The ability to modify its structure opens avenues for creating tailored therapeutics.

Data Tables and Case Studies

Chemical Reactions Analysis

Cyclization Reactions

The amine participates in cyclization reactions to form piperazine derivatives, a key step in synthesizing pharmacologically active compounds. For example:

-

Reaction with 2-[N,N-Bis(2-chloroethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide (VIII ) in toluene or N,N-dimethylformamide (DMF) at 120–130°C forms (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetamide (II ) .

-

Base and Solvent Optimization :

Base Solvent Temperature (°C) Yield (%) N,N-Diisopropylamine Toluene 120–130 75–85 Potassium Carbonate DMF 120–130 68–72

This reaction exploits the amine’s nucleophilicity to displace chloride groups, forming a six-membered piperazine ring .

Acid/Base Hydrolysis

The compound’s amide derivatives undergo hydrolysis to yield carboxylic acids. For instance:

-

Hydrolysis of (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetamide (II ) with 48% HBr at 90–95°C for 24 hours produces (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid (I ) .

-

Hydrolysis Conditions :

Acid Temperature (°C) Time (h) Yield (%) 48% HBr 90–95 24 82 H₂SO₄ (conc.) 80–85 18 78

The reaction proceeds via cleavage of the amide bond, releasing 1-phenylethylamine as a recoverable byproduct .

Stereochemical Resolution

The compound’s chiral center enables diastereomer separation:

-

Treatment of racemic mixtures with diisopropyl ether selectively precipitates the desired (R)-enantiomer.

-

Solvent Efficiency :

Solvent Diastereomeric Excess (de) Diisopropyl ether >99% Ethyl acetate 85–90%

This method achieves >99% optical purity, critical for pharmaceutical applications .

Amidation and Salt Formation

The amine reacts with acyl chlorides or anhydrides to form amides and salts:

-

Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives .

-

Salt Formation :

Acid Product Application HCl (gas) Hydrochloride salt Improved solubility HBr (aq.) Hydrobromide salt Crystallization control

These salts enhance stability and bioavailability in drug formulations .

Biological Activity

Derivatives of this amine exhibit antitumor properties. For example:

-

Analogues with phenylethylamine substituents show IC₅₀ values of 1.1–25.3 μM against human cancer cell lines (Table 1) .

-

Structure-Activity Relationship (SAR) :

Substituent (R₁) IC₅₀ (μM) vs. HCT-116 Phenylethylamine 1.1 ± 0.6 Benzylamine 18.6 ± 8.2

Phenylethylamine derivatives demonstrate superior activity due to enhanced lipophilicity and target engagement .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between (2-Amino-4-chlorophenyl)(1-phenylethyl)amine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Source/Application |

|---|---|---|---|---|

| (2-Amino-4-chlorophenyl)(1-phenylethyl)amine | C₁₄H₁₄ClN₂ | 245.45 | 2-amino-4-chlorophenyl, 1-phenylethyl | Catalysis, synthetic intermediates |

| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 173.62 | 2-chloro-4-fluorophenyl, methyl | Life science research |

| (+)-Bis[(R)-1-phenylethyl]amine | C₁₆H₂₀N₂ | 240.34 | Two (R)-1-phenylethyl groups | Asymmetric synthesis, chiral resolution |

| 4-Chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3) | C₁₇H₁₆ClN₃OS | 369.85 | 4-chlorobenzoylthiourea, 1-phenylethyl | Suzuki coupling catalysis |

Key Observations:

- Substituent Effects: The target compound’s 2-amino-4-chlorophenyl group contrasts with simpler halogenated aryl groups in (2-chloro-4-fluorophenyl)methylamine. The amino group enhances hydrogen-bonding capacity, while the chloro substituent introduces steric and electronic effects .

- Symmetry vs. Asymmetry : (+)-Bis[(R)-1-phenylethyl]amine is a symmetrical bis-amine used in chiral resolution, whereas the target compound’s asymmetry may limit its utility in enantioselective synthesis but broaden reactivity in other contexts .

- Catalytic Applications : L3, a benzoylthiourea derivative, demonstrates catalytic activity in Suzuki coupling reactions. The target compound’s amine groups could act as ligands in similar catalytic systems, though this remains unexplored in the literature .

Catalytic Activity

- L3 in Suzuki Coupling: 4-Chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3) achieved >90% conversion in Suzuki coupling, attributed to its thiourea moiety’s metal-coordinating ability .

- Enzymatic Synthesis: Bis(1-phenylethyl)amine (BPEA), a related compound, is used in enzymatic imine synthesis via oxidative methods. The target compound’s chloro and amino groups could influence reaction kinetics in similar pathways .

Electronic and Steric Properties

- Electronic Effects: The chloro group in the target compound is electron-withdrawing, while the amino group is electron-donating. This duality may create a polarized aromatic system, enhancing reactivity in electrophilic substitutions compared to (2-chloro-4-fluorophenyl)methylamine .

Q & A

Basic Research Questions

Q. What enzymatic resolution methods are optimal for synthesizing enantiomerically pure (2-Amino-4-chlorophenyl)(1-phenylethyl)amine?

- Methodology : Use lipase-catalyzed acylation with diethyl malonate as a "green" acyl donor. Conduct reactions at high substrate concentrations (e.g., 1M) in solvents like THF/ethanol (1:1 v/v). Monitor reaction progress via chiral HPLC or NMR to determine enantiomeric excess. This approach minimizes side reactions and improves yield compared to traditional acyl donors .

Q. How can X-ray crystallography determine the absolute configuration of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine?

- Methodology : Employ SHELXL for small-molecule refinement. Collect high-resolution diffraction data and analyze hydrogen bonding patterns (e.g., O-H⋯N interactions) to stabilize molecular conformation. Validate results using molecular mechanics simulations to resolve ambiguities in electron density maps .

Q. What analytical techniques are suitable for assessing purity and lipophilicity of this compound?

- Methodology : Use reversed-phase HPLC with a C18 column and UV detection. Calculate capacity factors (k) under isocratic conditions (e.g., acetonitrile/water gradients). Compare experimental log k values with computational predictions (e.g., via COSMO-RS) to assess lipophilicity. Confirm purity via LC-MS with ESI+ ionization .

Advanced Research Questions

Q. How can computational modeling predict enantioselectivity in asymmetric reactions involving (2-Amino-4-chlorophenyl)(1-phenylethyl)amine?

- Methodology : Perform DFT geometry optimizations (e.g., M06/LACVP* level) on transition states to evaluate steric and electronic effects. Use molecular mechanics to analyze ligand-substrate interactions, focusing on the steric bulk of the 1-phenylethyl group and its alignment with chiral auxiliaries like BINOL derivatives. Validate predictions with experimental ee values from catalytic trials .

Q. What strategies resolve conflicting crystallographic data on hydrogen bonding in this compound?

- Methodology : Re-analyze diffraction data with SHELXL using restraints for disordered atoms. Compare intramolecular hydrogen bonds (e.g., O-H⋯N) with intermolecular interactions (C-H⋯π) to identify dominant stabilizing forces. Cross-validate with IR spectroscopy to confirm hydrogen bond strengths .

Q. How to design biological assays evaluating IL6 inhibition by (2-Amino-4-chlorophenyl)(1-phenylethyl)amine?

- Methodology : Use RT-qPCR to quantify IL6 mRNA levels in stimulated macrophages. Treat cells with escalating doses (0.1–100 µM) and measure dose-dependent inhibition. Include controls for cytotoxicity (e.g., MTT assay) and validate specificity via siRNA knockdown. Correlate results with ELISA-based IL6 protein secretion assays .

Methodological Notes

- Stereochemical Separation : For diastereomer resolution, combine silica-gel chromatography (chloroform/hexane) with chiral stationary-phase HPLC. Optimize mobile phase composition based on log P predictions .

- Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) due to amine sensitivity. Use anhydrous sodium sulfate for solvent drying and avoid skin contact with borohydride reductants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.